molecular formula C22H16N4O3 B10843128 3-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide

3-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B10843128
M. Wt: 384.4 g/mol
InChI Key: NTGZFLVYBRAVEA-UHFFFAOYSA-N
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Description

3-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that features a pyrazole ring substituted with nitro and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dioxane and reagents such as hydrazine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

Scientific Research Applications

3-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide moiety can interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and benzamide groups on the pyrazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H16N4O3

Molecular Weight

384.4 g/mol

IUPAC Name

N-(2,5-diphenylpyrazol-3-yl)-3-nitrobenzamide

InChI

InChI=1S/C22H16N4O3/c27-22(17-10-7-13-19(14-17)26(28)29)23-21-15-20(16-8-3-1-4-9-16)24-25(21)18-11-5-2-6-12-18/h1-15H,(H,23,27)

InChI Key

NTGZFLVYBRAVEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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